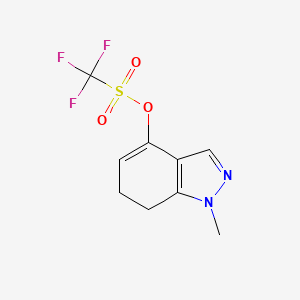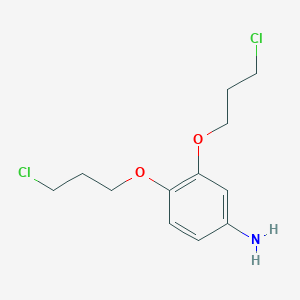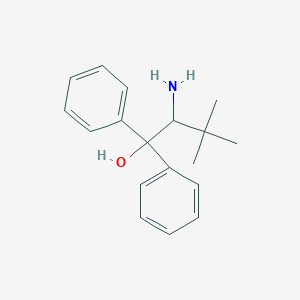phosphane CAS No. 1485-88-7](/img/structure/B13869044.png)
[(2-Methoxyphenyl)methyl](phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups: a 2-methoxyphenyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methoxyphenyl)methylphosphane can be synthesized through the reaction of 2-methoxybenzyl chloride with phenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of (2-Methoxyphenyl)methylphosphane may involve the use of larger reaction vessels and more efficient purification techniques such as distillation under reduced pressure. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New phosphine derivatives with various organic groups attached to the phosphorus atom.
Applications De Recherche Scientifique
(2-Methoxyphenyl)methylphosphane has several applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Methoxyphenyl)methylphosphane exerts its effects involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, which enhances the reactivity of the metal and facilitates the desired transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar in structure but with three 2-methoxyphenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
(2-Methoxyphenyl)methylphosphane is unique due to its specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, where the balance of electron-donating and steric effects is crucial for optimal performance .
Propriétés
Numéro CAS |
1485-88-7 |
|---|---|
Formule moléculaire |
C14H15OP |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-14-10-6-5-7-12(14)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3 |
Clé InChI |
HCAJAVWKBZKSHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CPC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)







![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)



